molecular formula C10H8Cl2N2O B13936361 3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one

3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one

Cat. No.: B13936361
M. Wt: 243.09 g/mol
InChI Key: PVJZFFAKSKFCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that contains nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one typically involves the chlorination of precursor compounds. One common method involves the use of chloramine-T as a chlorinating reagent under neat conditions at room temperature . This method is advantageous due to its simplicity, environmental friendliness, and the absence of metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the chlorination process using chloramine-T makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound.

Scientific Research Applications

3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or activation of their biological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups

Properties

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

3-chloro-7-(chloromethyl)-4-methyl-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C10H8Cl2N2O/c1-5-8(12)10(15)14-7-2-6(3-11)4-13-9(5)7/h2,4H,3H2,1H3,(H,14,15)

InChI Key

PVJZFFAKSKFCHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=C1N=CC(=C2)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.